

Independent Verification of Asperparaline C's Structure Through Enantioselective Total Synthesis

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Compound of Interest

Compound Name: (rel)-Asperparaline A

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The first and only total synthesis of a member of the Asperparaline family, specifically the enantiomer of Asperparaline C (ent-Asperparaline C), has provided a definitive, albeit indirect, verification of the natural product's structure and absolute stereochemistry. This guide compares the synthetic compound with the naturally occurring Asperparaline C, offering researchers a comprehensive overview of the key experimental data that validates the assigned structure.

The total synthesis, accomplished by the research group of Ullrich Jahn, serves as a powerful tool for structural confirmation. By synthesizing the mirror image of the proposed structure of Asperparaline C and comparing its spectroscopic and physical properties to those of the natural product, the all-(S) absolute configuration of natural Asperparaline C was unequivocally established.^[1] This comparison provides the scientific community with a high degree of confidence in the structural assignment of this complex fungal metabolite.

Comparative Analysis of Synthetic and Natural Asperparaline C

The verification of the structure of Asperparaline C hinges on the meticulous comparison of data obtained from the synthetically produced enantiomer and the isolated natural product. Key performance indicators from the synthesis, alongside spectroscopic and physical property comparisons, are summarized below.

Parameter	Synthetic ent-Asperparaline C (Jahn et al.)	Natural Asperparaline C (Hayashi et al.)
Synthetic Route		
Total Steps	16 (from L-proline)	Not Applicable
Overall Yield	2.0%	Not Applicable
Physical Properties		
Melting Point	174–176 °C	175–177 °C[2]
Specific Rotation ($[\alpha]_D$)	+21.2 (c 0.05, MeOH)	-20 (c 0.05, MeOH)[2]
Spectroscopic Data		
HRMS (m/z) $[M]^+$	Found: 345.2052, Calcd: 345.2053	Found: 345.2048, Calcd: 345.2053[2]
^1H NMR (500 MHz, CDCl_3) δ	Identical chemical shifts and coupling patterns to natural product	See Table 1 in Hayashi et al., 1996[2]
^{13}C NMR (125 MHz, CDCl_3) δ	Identical chemical shifts to natural product	See Table 2 in Hayashi et al., 1996[2]

The identical melting point and the equal but opposite sign of the specific rotation between the synthetic and natural compounds provide strong evidence that they are enantiomers.

Furthermore, the high-resolution mass spectrometry data are in excellent agreement, and the ^1H and ^{13}C NMR spectra of the synthetic material were superimposable with those reported for the natural product, confirming that the synthesized molecule has the same connectivity and relative stereochemistry.

Key Experimental Protocol: Reductive Radical Cyclization

A crucial step in the total synthesis of ent-Asperparaline C was the reductive radical cyclization to construct the spirosuccinimide-cyclopentane core. The following is a detailed protocol for this

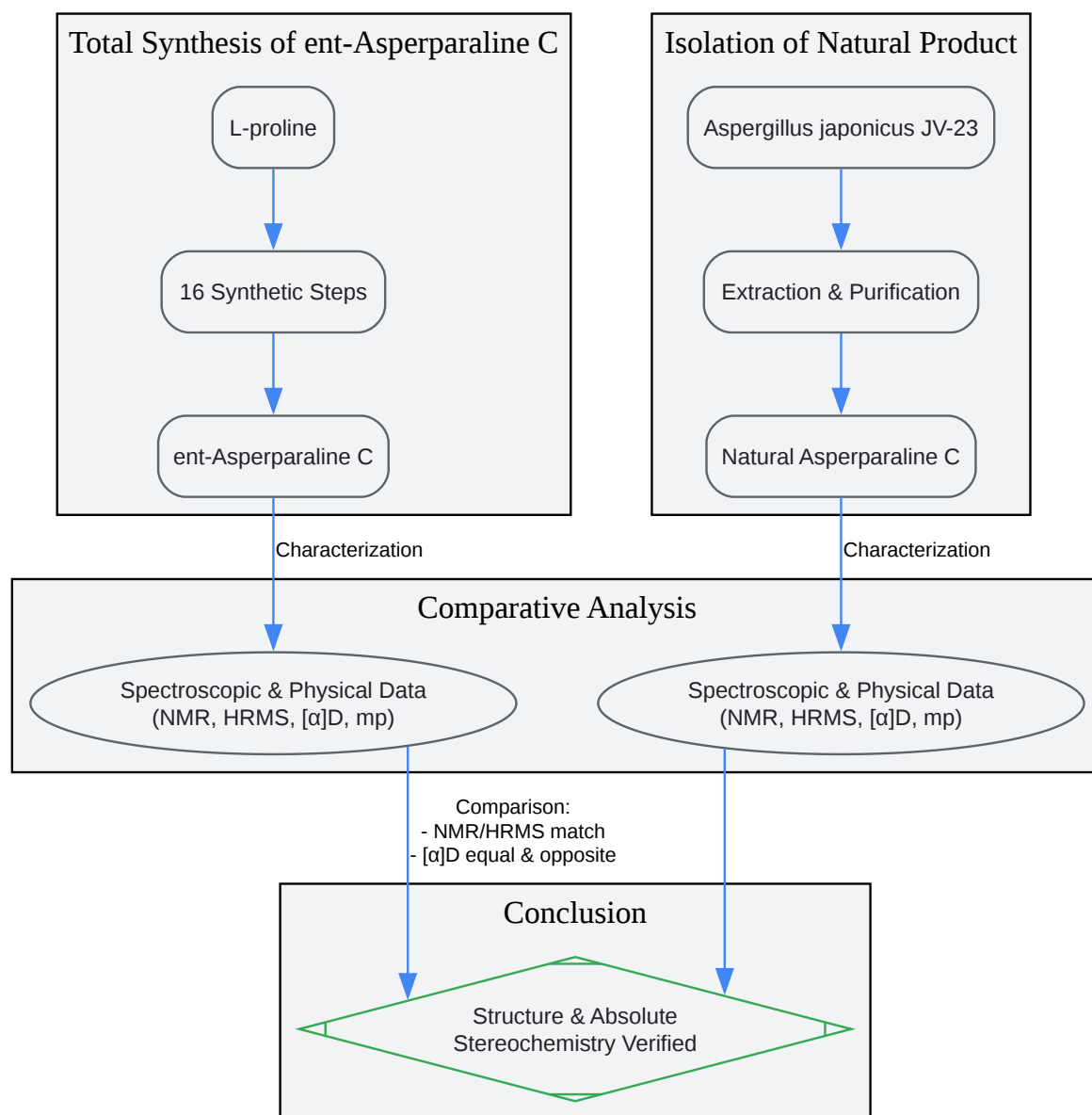
key transformation.

Synthesis of ent-Asperparaline C and its diastereomer

To a solution of the diene precursor (1.0 equiv) in degassed EtOH/H₂O (10:1, 0.01 M) at room temperature were added FeCl₃·6H₂O (10 equiv) and freshly activated zinc dust (50 equiv). The resulting suspension was stirred vigorously at room temperature for 16 hours. Upon completion, the reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was partitioned between EtOAc and saturated aqueous NaHCO₃. The aqueous layer was extracted with EtOAc (3x), and the combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by flash column chromatography on silica gel to afford ent-Asperparaline C and its diastereomer.

Verification Workflow

The logical process for the structural verification of Asperparaline C through total synthesis is illustrated in the following diagram.



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Verification of Asperparaline C's structure.

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References

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